BenchChemオンラインストアへようこそ!

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid

spirocyclic building blocks ring-size comparison conformational analysis

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid (CAS 1782355‑62‑7) is a heterocyclic spirocyclic building block with the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.31 g mol⁻¹, classified under azetidinecarboxylic acids. The compound features a Boc‑protected azetidine nitrogen (position 2), a tetrahydropyran (oxane) ring oxygen (position 5), and a free carboxylic acid handle (position 8), providing three distinct functionalization vectors within a rigid, three‑dimensional spiro[3.5]nonane framework.

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
CAS No. 1782355-62-7
Cat. No. B6357609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
CAS1782355-62-7
Molecular FormulaC13H21NO5
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)C(=O)O
InChIInChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-9(10(15)16)4-5-18-13/h9H,4-8H2,1-3H3,(H,15,16)
InChIKeyQBPFDRZUSIAUTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid (CAS 1782355-62-7): A Specialized Spirocyclic Building Block for Medicinal Chemistry and PROTAC Linker Design


2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid (CAS 1782355‑62‑7) is a heterocyclic spirocyclic building block with the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.31 g mol⁻¹, classified under azetidinecarboxylic acids . The compound features a Boc‑protected azetidine nitrogen (position 2), a tetrahydropyran (oxane) ring oxygen (position 5), and a free carboxylic acid handle (position 8), providing three distinct functionalization vectors within a rigid, three‑dimensional spiro[3.5]nonane framework . Its structural architecture aligns with the contemporary medicinal chemistry strategy of using saturated spirocyclic scaffolds to increase molecular complexity (Fsp³) and improve drug‑like properties, while the presence of both a protected amine and a free acid makes it a versatile intermediate for amide coupling, bioconjugation, and incorporation into larger molecular entities such as targeted protein degraders [1].

Why Generic Spirocyclic Building Blocks Cannot Substitute for 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid in Structure‑Based Design


The precise substitution pattern of 2‑[(tert‑butoxy)carbonyl]‑5‑oxa‑2‑azaspiro[3.5]nonane‑8‑carboxylic acid is critical for structure‑based applications because even closely related analogs differ in at least two of three key parameters—ring size, heteroatom placement, and functional‑group regiochemistry—each of which alters the exit‑vector geometry, hydrogen‑bonding capacity, and physicochemical profile of downstream conjugates [1]. For example, the 5‑oxa‑2‑azaspiro[3.4]octane analog (CAS 1251006‑00‑4) replaces the six‑membered oxane ring with a five‑membered oxolane, producing a different dihedral angle between the azetidine and the oxygen heterocycle [2], while the 7‑oxa‑2‑azaspiro[3.5]nonane‑1‑carboxylic acid scaffold studied by Kirichok et al. places the oxygen and acid at different positions, yielding fundamentally distinct conformational and hydrogen‑bonding properties [3]. Generic substitution of one spirocyclic building block for another without verifying these parameters can lead to altered binding affinities, failed crystallizations, or unexpected pharmacokinetic profiles in the final bioactive molecule.

Quantitative Differentiation Evidence for 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid vs. Closest Analogs


Ring‑Size Differentiation: 6‑Membered Oxane vs. 5‑Membered Oxolane in the [3.5] vs. [3.4] Scaffold Series

The 2‑[(tert‑butoxy)carbonyl]‑5‑oxa‑2‑azaspiro[3.5]nonane‑8‑carboxylic acid scaffold incorporates a six‑membered tetrahydropyran (oxane) ring, whereas its closest five‑membered ring analog, 2‑[(tert‑butoxy)carbonyl]‑5‑oxa‑2‑azaspiro[3.4]octane‑6‑carboxylic acid (CAS 1251006‑00‑4), contains an oxolane [1]. The difference in ring size alters the bond angles and the spatial orientation of the carboxylic acid relative to the Boc‑protected nitrogen, which can affect conjugation geometry in linker applications . While direct comparative data are not available in the public domain for these specific compounds, the general physicochemical trends for saturated heterocycles are well established: increasing ring size from five to six atoms typically reduces ring strain energy and modifies conformational preferences, which in turn can affect solubility and metabolic stability [2].

spirocyclic building blocks ring-size comparison conformational analysis

Regiochemical Differentiation: 5‑Oxa‑8‑Carboxylic Acid vs. 7‑Oxa‑1‑Carboxylic Acid Isomers

The target compound has the oxygen at position 5 and the carboxylic acid at position 8, which is distinct from the 7‑oxa‑2‑azaspiro[3.5]nonane‑1‑carboxylic acid scaffold that has been reported as a bioisostere of pipecolic acid [1]. The 7‑oxa‑1‑acid isomer places the carboxylic acid on the azetidine‑bearing carbon, whereas the 5‑oxa‑8‑acid isomer places it on the oxane ring carbon, creating different spatial relationships between the acid and the Boc‑protected nitrogen. This regiochemical difference is non‑trivial for applications such as PROTAC linker design, where the distance and orientation between the two ligase‑binding moieties critically determine ternary complex formation efficiency . The 7‑oxa‑1‑acid scaffold has been functionalized at multigram scale with good yields for drug design applications [2]; the 5‑oxa‑8‑acid scaffold offers an alternative exit‑vector geometry that may be preferable for certain target‑protein architectures.

regioisomer comparison exit vector geometry bioisostere design

Purity and Availability: Commercially Offered at 97–98% Purity with Defined Procurement Parameters

The target compound is commercially available from multiple suppliers at specified purity levels of 97% (Aladdin Scientific, catalog O630386) and 98% (Leyan, catalog 1380362) . In comparison, the closely related analog 2‑[(tert‑butoxy)carbonyl]‑2‑azaspiro[3.5]nonane‑7‑carboxylic acid (CAS 1363381‑18‑3, a non‑oxa‑containing variant) is offered at 98% purity (Synblock) . While both compounds are available at comparable purity, the 5‑oxa analog commands a significant price premium reflective of the more complex synthesis required to install the ether oxygen within the spirocyclic scaffold. Quantitative price comparison from Aladdin: 1 g of the 5‑oxa‑8‑acid compound is listed at $2,426.90 , compared with the non‑oxa analog which is typically priced lower per gram from multiple vendors.

purity comparison procurement specifications vendor qualification

Patent‑Cited Scaffold Relevance: 5‑Oxa‑2‑azaspiro[3.5]nonane Core in BTK Allosteric Inhibitor Development

Patent application WO2023051234 discloses a series of compounds featuring the 5‑oxa‑2‑azaspiro[3.5]nonane scaffold as allosteric inhibitors of Bruton's tyrosine kinase (BTK), with IC₅₀ values reported in the low nanomolar range [1]. While the patent does not specifically exemplify the 2‑Boc‑8‑carboxylic acid derivative, it establishes that the 5‑oxa‑2‑azaspiro[3.5]nonane core—the identical scaffold present in the target compound—is a privileged pharmacophore for engaging the BTK allosteric site. In contrast, the 7‑oxa‑2‑azaspiro[3.5]nonane scaffold has been explored as a pipecolic acid bioisostere [2], and the non‑oxa 2‑azaspiro[3.5]nonane scaffold is cited in mineralocorticoid receptor agonist programs , indicating that different substitution patterns within the same spirocyclic family lead to distinct biological target profiles.

BTK inhibition allosteric inhibitors patent analysis

Optimal Application Scenarios for 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid in Drug Discovery and Chemical Biology


PROTAC Linker Design Requiring a Rigid, Heterobifunctional Spirocyclic Core with Defined Exit Vectors

The compound provides three chemically orthogonal handles—a Boc‑protected azetidine nitrogen, an oxane ether oxygen, and a free carboxylic acid—within a conformationally constrained spirocyclic framework, making it suitable as a rigid linker in PROTAC (PROteolysis TArgeting Chimera) development. The 6‑membered oxane ring offers a distinct exit‑vector geometry compared to the more common 5‑membered oxolane‑based [3.4] scaffolds , while the free carboxylic acid enables direct amide coupling to either the E3 ligase ligand or the target‑protein ligand without requiring additional deprotection steps.

BTK Allosteric Inhibitor SAR Exploration Using the 5‑Oxa‑2‑azaspiro[3.5]nonane Pharmacophore

Based on patent WO2023051234, which demonstrates that 5‑oxa‑2‑azaspiro[3.5]nonane derivatives achieve low‑nanomolar IC₅₀ values against BTK in an allosteric mode [1], this Boc‑protected carboxylic acid building block can serve as a late‑stage intermediate for the synthesis of novel BTK inhibitors. The Boc group can be removed to expose the free azetidine for further functionalization, while the carboxylic acid at position 8 provides a point of diversification for exploring structure–activity relationships in the allosteric pocket.

Conformationally Constrained Bioisostere Screening in Fragment‑Based Drug Discovery

Spirocyclic oxa‑azaspiro compounds have been highlighted as privileged scaffolds for improving the physicochemical properties of drug candidates by increasing Fsp³ (fraction of sp³‑hybridized carbons) and introducing three‑dimensionality [2]. The 5‑oxa‑2‑azaspiro[3.5]nonane‑8‑carboxylic acid scaffold, with its Fsp³ of 0.846 [3], can be incorporated into fragment libraries to identify novel binding motifs that occupy regions of target protein binding sites inaccessible to planar aromatic fragments, potentially improving selectivity and reducing off‑target effects.

Chemical Biology Tool Compound Synthesis Requiring Orthogonal Protection Strategies

The compound's orthogonal protecting group strategy (Boc on nitrogen, free acid) allows for sequential functionalization: the carboxylic acid can be coupled first via amide bond formation, followed by Boc deprotection to reveal the azetidine amine for a second conjugation step. This two‑step, directional conjugation capability distinguishes it from building blocks that carry only a single reactive handle and is particularly valuable for constructing bifunctional chemical probes, antibody‑drug conjugate (ADC) linker‑payloads, or fluorescently labeled target‑engagement probes.

Quote Request

Request a Quote for 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.